molecular formula C6H13ClFNO B13023662 (3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride

(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B13023662
M. Wt: 169.62 g/mol
InChI Key: DXGVVIOSUMKLHR-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and an amine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of the amine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The process includes the careful control of temperature, pressure, and the concentration of reactants to achieve consistent quality. Advanced purification techniques such as crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce amine derivatives.

Scientific Research Applications

(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s ability to form strong bonds with target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H13ClFNO

Molecular Weight

169.62 g/mol

IUPAC Name

(3S,4S)-3-fluoro-N-methyloxan-4-amine;hydrochloride

InChI

InChI=1S/C6H12FNO.ClH/c1-8-6-2-3-9-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m1./s1

InChI Key

DXGVVIOSUMKLHR-IBTYICNHSA-N

Isomeric SMILES

CN[C@H]1CCOC[C@H]1F.Cl

Canonical SMILES

CNC1CCOCC1F.Cl

Origin of Product

United States

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